molecular formula C10H9BrO3 B2359789 3-(2-Bromophenyl)oxetane-3-carboxylic acid CAS No. 1416323-14-2

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Cat. No.: B2359789
CAS No.: 1416323-14-2
M. Wt: 257.083
InChI Key: SLHHVLFDEIGCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)oxetane-3-carboxylic acid consists of an oxetane ring attached to a carboxylic acid group . The oxetane ring has been evaluated as an isostere of the carbonyl moiety, suggesting that structures like this compound could be potential surrogates for the carboxylic acid functional group.

Scientific Research Applications

Scientific Research Applications of 3-(2-Bromophenyl)oxetane-3-carboxylic acid

Bioisosteric Applications

The oxetane ring has been evaluated as an isostere of the carbonyl moiety, suggesting that structures like this compound could be potential surrogates for the carboxylic acid functional group. This potential has led to the design, synthesis, and evaluation of model compounds for their physicochemical properties, exploring structures like oxetan-3-ol as potential carboxylic acid bioisosteres. Such studies extend into the domain of drug discovery, probing the efficacy of these structures in inhibiting eicosanoid biosynthesis, a pathway relevant in inflammation and cancer (Lassalas et al., 2017).

Synthetic Chemistry and Molecular Structure

The compound has been involved in synthetic protocols for the creation of complex molecular structures. For instance, it has been used in the Cu-catalyzed synthesis of 2-arylbenzofuran-3-carboxylic acids, a process that also involves hydroxylation and oxidative cycloetherification, showcasing the compound's versatility in complex chemical reactions (Xu et al., 2015).

The structure of the compound has also been studied in detail through methods like X-ray diffraction, providing insights into its molecular configuration and the spatial arrangement of its atoms, thus contributing to a better understanding of its chemical behavior and potential applications in various fields, including material science and drug design (Løiten et al., 1999).

Pharmacological Potential

While avoiding specifics about drug use, dosage, and side effects, it's worth noting that the structural analogs and derivatives of this compound have been studied for their potential pharmacological activities. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms, showcasing the potential of these compounds in the development of new antimicrobial agents (Deep et al., 2014).

Safety and Hazards

3-(2-Bromophenyl)oxetane-3-carboxylic acid is classified as an irritant .

Properties

IUPAC Name

3-(2-bromophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHHVLFDEIGCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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